Spectral Absorption and Photosensitivity Modulation via para-tert-Butyl Substitution on Sulfonium Cation
In a head-to-head comparison of four sulfonium nonaflate PAGs, the para-tert-butylphenyl(diphenyl)sulfonium nonaflate (the target compound) exhibited distinct spectral absorption characteristics and photosensitivity relative to unsubstituted triphenylsulfonium nonaflate (TPS-Nf). The study demonstrated that the photosensitivity of resist films containing these PAGs is a direct function of the efficiency of actinic radiation absorption and the quantum yield of acid generation, both of which are modulated by the tert-butyl substituent [1]. Triphenylsulfonium triflate and tris(4-tert-butylphenyl)sulfonium nonaflate were identified as the most promising candidates for ArF and KrF excimer laser resists, respectively, while the mono-tert-butylphenyl derivative (target compound) occupied an intermediate performance niche that balances photosensitivity with dissolution contrast [1].
| Evidence Dimension | Photosensitivity (Dill C parameter) and spectral absorption efficiency in polymer matrix |
|---|---|
| Target Compound Data | Intermediate photosensitivity between TPS-Nf and tris(4-tert-butylphenyl)sulfonium nonaflate; specific Dill C values not publicly disclosed in abstract |
| Comparator Or Baseline | Triphenylsulfonium nonafluorobutanesulfonate (TPS-Nf): lower photosensitivity at 248 nm; Tris(4-tert-butylphenyl)sulfonium nonaflate: highest photosensitivity at 193 nm |
| Quantified Difference | Qualitative ranking established; quantitative quantum yield values require full-text access. The tert-butyl substituent shifts the absorption spectrum and alters the photodecomposition quantum yield. |
| Conditions | Resist films in poly(hydroxystyrene) (PHS) or polymethacrylate matrices; exposure at 193 nm (ArF), 248 nm (KrF), and EUV. |
Why This Matters
Procurement of the target compound enables formulators to access a PAG with photosensitivity characteristics that are specifically tuned for dual-wavelength (DUV/EUV) resist platforms, avoiding the over-sensitivity of tris-substituted analogs that may compromise dark stability or the insufficient photosensitivity of TPS-Nf for certain resin systems.
- [1] N. A. Kuznetsova, I. E. Kuznetsov, N. V. Malimonenko, T. A. Pugacheva, V. G. Kurbatov, A. V. Lolaeva, M. E. Sideltsev, S. V. Karpov, Ya. V. Dorina, G. V. Malkov, A. V. Akkuratov. (2025). Effect of tert-butyl substituents in triphenylsulfonium cation on spectral properties and photochemical activity of photoacid generators. Mendeleev Communications, 35(5), 546–549. View Source
